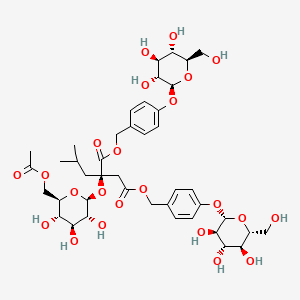

Gymnoside III

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gymnoside III is a glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of Gymnadenia conopsea .

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of Gymnoside III. It is known to be isolated from the tubers of Gymnadenia conopsea .Physical And Chemical Properties Analysis

Gymnoside III is a powder with a molecular weight of 930.9 and a formula of C42H58O23 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Chemopreventive Effects on Lung Health : Gymnoside II, a closely related compound to Gymnoside III, was found to have protective effects against lung injury induced by SiO2 nanoparticles in a study. This was attributed to the activation of the Nrf2 pathway, which is known for its role in cellular defense mechanisms (Chen et al., 2020).

Radical Scavenging Activities : A study on Gymnadenia conopsea, which contains Gymnosides including Gymnoside III, demonstrated radical scavenging activities. These activities are significant as they suggest a role in combating oxidative stress, which is a factor in many diseases including cancer (Morikawa et al., 2006).

Pharmacokinetic Studies : Research involving Gymnoside I, another compound related to Gymnoside III, involved pharmacokinetic studies in rats. These studies are crucial for understanding how compounds like Gymnoside III are absorbed, distributed, metabolized, and excreted in the body, which is key for their potential therapeutic use (Sun et al., 2019).

Neuroprotective Potential : Gymnodimine, a compound structurally related to Gymnosides, was studied for its effects on Alzheimer's disease pathology. It showed potential in decreasing amyloid beta accumulation and tau protein hyperphosphorylation in an in vitro model (Alonso et al., 2011).

Potential in Cancer Therapy : Gymnosperms, the plant group that includes sources of Gymnoside III, have been reviewed for their potential in cancer therapy. Compounds from gymnosperms, including Gymnosides, have shown promise as sources of anticancer agents (Ghaffari et al., 2021).

Anticancer Effects in Human Cells : Gymnema sylvestre, which has Gymnoside-like compounds, demonstrated anticancer effects in human melanoma cells, suggesting potential pathways through which Gymnoside III might exert similar effects (Chakraborty et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Gymnoside III is a glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of Gymnadenia conopsea The primary targets of Gymnoside III are not explicitly mentioned in the available literature

Mode of Action

It is known that gymnoside iii is a glucosyloxybenzyl 2-isobutylmalate , which suggests that it may interact with its targets through the glucosyloxybenzyl group

Biochemical Pathways

It is known that gymnoside iii is a glucosyloxybenzyl 2-isobutylmalate , which suggests that it may affect pathways related to glucosyloxybenzyl metabolism

Result of Action

It is known that gymnoside iii is a glucosyloxybenzyl 2-isobutylmalate , which suggests that it may have effects at the molecular and cellular level

Action Environment

It is known that gymnoside iii is a glucosyloxybenzyl 2-isobutylmalate , which suggests that environmental factors such as temperature, pH, and light exposure may influence its action

Propiedades

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVQDAOKYCPBQU-PCBDRJNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gymnoside III | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]oxane-3,4,5-triol](/img/structure/B2773281.png)

![1-[1-(2-Oxo-2-phenylethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2773285.png)

![1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B2773287.png)

![methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2773290.png)

![4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2773291.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2773294.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2773296.png)